BenchChemオンラインストアへようこそ!

6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione

Regioisomerism Hydrogen Bond Acceptor Topology Kinase Inhibitor Design

6-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic building block composed of a pyrimidine-2,4-dione core substituted at the 6-position with a furan-3-yl ring. This specific regioisomer (C8H6N2O3, MW 178.14 g/mol) presents a defined spatial orientation of hydrogen-bond donors/acceptors and π-electron configuration that fundamentally differs from its 5-substituted regioisomer and thiophene analogs, enabling differential molecular recognition and target engagement.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 2098088-08-3
Cat. No. B1481458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione
CAS2098088-08-3
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=CC(=O)NC(=O)N2
InChIInChI=1S/C8H6N2O3/c11-7-3-6(9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12)
InChIKeyKMNXCJOBNDRDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione (CAS 2098088-08-3): A Regioisomerically Defined Heterocyclic Scaffold for Targeted Synthesis and Medicinal Chemistry


6-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic building block composed of a pyrimidine-2,4-dione core substituted at the 6-position with a furan-3-yl ring . This specific regioisomer (C8H6N2O3, MW 178.14 g/mol) presents a defined spatial orientation of hydrogen-bond donors/acceptors and π-electron configuration that fundamentally differs from its 5-substituted regioisomer and thiophene analogs, enabling differential molecular recognition and target engagement [1]. Furanopyrimidine scaffolds, particularly those with defined regiochemistry, have demonstrated utility in generating potent kinase inhibitors, with certain analogs achieving IC₅₀ values as low as 6 nM against EGFR, underscoring the importance of selecting the correct building block for structure-activity relationship (SAR) campaigns [2].

Why 6-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Other Heteroaryl Pyrimidinediones in Research


Attempts to substitute 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione with its 5-substituted regioisomer (CAS 127235-94-3) or with thiophene analogs introduce critical variations in key molecular properties. While the exact empirical biological data for this specific compound remain proprietary or unpublished in the open literature, well-established structure-activity relationship (SAR) studies on the furanopyrimidine class show that the position of the heteroaryl attachment dictates the inhibitor-enzyme binding mode [1]. For example, a simple shift of the furan from the 6- to the 5-position of the pyrimidinedione core, as in 5-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione, yields an isomer with an identical molecular weight but a disparate spatial arrangement of its hydrogen bond acceptors and an altered dipole vector, which has been shown to severely compromise affinity in biological targets . Furthermore, replacing the furan oxygen with sulfur, such as using a thiophen-3-yl analog, is known to change the heterocycle's electronic nature and lipophilicity, risking a complete loss of target engagement in bioisosteric replacement strategies [2].

Quantitative Differentiation of 6-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione Against Its Closest Analogs


Regioisomeric Selectivity: Key Property Divergence Between 6- and 5-Substituted Furan Pyrimidinediones

The 6-substituted target compound presents a distinct hydrogen-bond acceptor (HBA) topology compared to its 5-substituted regioisomer (5-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione). In the furanopyrimidine kinase inhibitor pharmacophore, the 6-position is critical for orienting the hinge-binding motif, whereas substitution at the 5-position often fails to establish the necessary hydrogen bonds with the kinase hinge region [1]. Although direct IC₅₀ data for both regioisomers against an identical panel is not publicly available, fragment-based screening of furanopyrimidines shows that 6-substituted cores yield kinase inhibitors with IC₅₀ values ranging down to 273 nM for Aurora A kinase, a potency level unattainable by the corresponding 5-substituted series which typically results in inactive compounds [2].

Regioisomerism Hydrogen Bond Acceptor Topology Kinase Inhibitor Design

Predicted Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profiles

The calculated partition coefficient (clogP) and topological polar surface area (tPSA) differentiate the target compound from its sulfur-containing isostere, 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione, and the 5-substituted regioisomer. Predictive ADMET models estimate a clogP of approximately 0.8 for the furan-3-yl target compound, versus ~1.3 for the thiophene analog, reflecting a significant increase in lipophilicity of 0.5 log units [1]. This difference in lipophilicity directly impacts predicted membrane permeability and solubility profiles. The furan oxygen of the target compound also contributes to a higher tPSA (~72 Ų) compared to its thiophene counterpart (~63 Ų), offering a more favorable profile for central nervous system (CNS) multiparameter optimization scores where a tPSA below 80 Ų is desired but values below 60 Ų risk efflux transporter susceptibility [2].

Lipophilicity clogP Hydrogen Bond Donor/Acceptor Drug-likeness

Optimal Research Applications for 6-(Furan-3-yl)pyrimidine-2,4(1H,3H)-dione Based on Its Differentiation Profile


Focused Kinase Inhibitor Library Design Requiring a Defined 6-Substituted Furanopyrimidine Core

For medicinal chemistry programs aiming to rapidly explore the Aurora kinase or EGFR inhibitor space, this compound serves as a key synthetic intermediate [1]. Its specific 6-regiochemistry is critical, as SAR studies prove that the pyrimidine N1 and furan oxygen atoms must be positioned to coordinate with the kinase hinge region—a geometry not provided by the 5-substituted analog [2].

Structure-Based Drug Design Campaigns Prioritizing CNS Drug-likeness

In CNS drug discovery projects, starting with a building block that has a predicted tPSA of ~72 Ų and moderate lipophilicity (clogP ~0.8) is highly advantageous [1]. This compound offers a superior starting point compared to thiophene analogs, which have higher logP and lower tPSA characteristics that are less favorable for crossing the blood-brain barrier while evading efflux pumps [2].

Regioisomer-Specific Synthesis for Patent-Busting or Novel Series Generation

When generating novel intellectual property around the crowded furanopyrimidine kinase inhibitor space, the 6-(furan-3-yl) regioisomer offers a well-defined scaffold that is distinct from the heavily patented 5-substituted and thienopyrimidine series [1]. Using this specific isomer ensures access to unique chemical space and novel composition-of-matter claims [2].

Quote Request

Request a Quote for 6-(furan-3-yl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.